molecular formula C4H6ClNO2 B13871258 4-Amino-4-oxobutanoyl chloride

4-Amino-4-oxobutanoyl chloride

Katalognummer: B13871258
Molekulargewicht: 135.55 g/mol
InChI-Schlüssel: WLCIVIVRMQHKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-oxobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butanoyl chloride, characterized by the presence of an amino group and a keto group on the same carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-oxobutanoyl chloride typically involves the reaction of 4-aminobutyric acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-Aminobutyric acid+Thionyl chloride4-Amino-4-oxobutanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Aminobutyric acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Aminobutyric acid+Thionyl chloride→4-Amino-4-oxobutanoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4-oxobutanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-aminobutyric acid and hydrochloric acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form various condensation products.

Common Reagents and Conditions

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Thiols: React to form thioesters.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

4-Amino-4-oxobutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of peptides and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-4-oxobutanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobutyric acid: A precursor in the synthesis of 4-Amino-4-oxobutanoyl chloride.

    Butanoyl chloride: Lacks the amino group present in this compound.

    4-Amino-4-oxobutanoic acid: Similar structure but lacks the chloride group.

Uniqueness

This compound is unique due to the presence of both an amino group and a keto group on the same carbon chain, along with a reactive chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C4H6ClNO2

Molekulargewicht

135.55 g/mol

IUPAC-Name

4-amino-4-oxobutanoyl chloride

InChI

InChI=1S/C4H6ClNO2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,6,8)

InChI-Schlüssel

WLCIVIVRMQHKND-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.